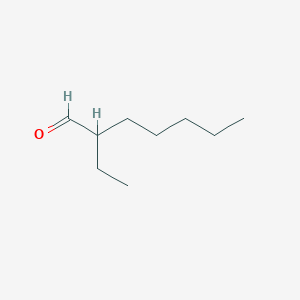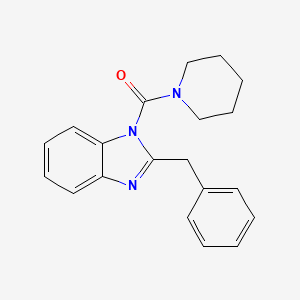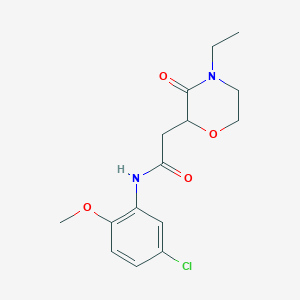
N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-méthoxyphényl)-2-(4-éthyl-3-oxomorpholin-2-yl)acétamide est un composé organique synthétique avec des applications potentielles dans divers domaines scientifiques. Sa structure comprend un groupe méthoxyphényle chloré et une fraction morpholinyl-acétamide, qui contribuent à ses propriétés chimiques uniques.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de N-(5-chloro-2-méthoxyphényl)-2-(4-éthyl-3-oxomorpholin-2-yl)acétamide implique généralement plusieurs étapes :
Formation de l’intermédiaire 5-chloro-2-méthoxyphényle : Cette étape implique la chloration du 2-méthoxyphénol à l’aide d’un agent chlorant tel que le chlorure de thionyle ou le pentachlorure de phosphore.
Synthèse de l’intermédiaire morpholinyl-acétamide : Cette étape implique la réaction de la morpholine avec le chloroacétate d’éthyle dans des conditions basiques pour former la 4-éthyl-3-oxomorpholine.
Couplage des intermédiaires : La dernière étape implique le couplage de l’intermédiaire 5-chloro-2-méthoxyphényle avec l’intermédiaire morpholinyl-acétamide à l’aide d’un agent de couplage tel que la N,N’-dicyclohexylcarbodiimide (DCC) en présence d’un catalyseur comme la 4-diméthylaminopyridine (DMAP).
Méthodes de production industrielle
La production industrielle de N-(5-chloro-2-méthoxyphényl)-2-(4-éthyl-3-oxomorpholin-2-yl)acétamide peut impliquer l’optimisation des voies synthétiques ci-dessus pour améliorer le rendement et la pureté. Cela peut inclure l’utilisation de réacteurs à flux continu, de techniques de purification avancées et d’automatisation des processus pour garantir une qualité et une évolutivité constantes.
Analyse Des Réactions Chimiques
Types de réactions
N-(5-chloro-2-méthoxyphényl)-2-(4-éthyl-3-oxomorpholin-2-yl)acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène pour former des produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium pour obtenir des dérivés réduits.
Substitution : Le groupe chloro dans le composé peut subir des réactions de substitution nucléophile avec des nucléophiles tels que des amines ou des thiols pour former des produits substitués.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Nucléophiles comme les amines en présence d’une base telle que l’hydroxyde de sodium.
Principaux produits
Oxydation : Formation de dérivés oxydés avec des groupes fonctionnels supplémentaires contenant de l’oxygène.
Réduction : Formation de dérivés réduits avec des groupes fonctionnels hydrogénés.
Substitution : Formation de dérivés substitués avec de nouveaux groupes fonctionnels remplaçant le groupe chloro.
Applications de la recherche scientifique
N-(5-chloro-2-méthoxyphényl)-2-(4-éthyl-3-oxomorpholin-2-yl)acétamide a diverses applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme composé de tête pour le développement de nouveaux produits pharmaceutiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action de N-(5-chloro-2-méthoxyphényl)-2-(4-éthyl-3-oxomorpholin-2-yl)acétamide implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Des études détaillées sont nécessaires pour élucider les cibles et les voies moléculaires exactes impliquées.
Comparaison Avec Des Composés Similaires
Composés similaires
N-(5-chloro-2-méthoxyphényl)-2-(4-méthyl-3-oxomorpholin-2-yl)acétamide : Structure similaire avec un groupe méthyle au lieu d’un groupe éthyle.
N-(5-chloro-2-méthoxyphényl)-2-(4-éthyl-3-oxomorpholin-2-yl)propionamide : Structure similaire avec un groupe propionamide au lieu d’un groupe acétamide.
Unicité
N-(5-chloro-2-méthoxyphényl)-2-(4-éthyl-3-oxomorpholin-2-yl)acétamide est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C15H19ClN2O4 |
|---|---|
Poids moléculaire |
326.77 g/mol |
Nom IUPAC |
N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide |
InChI |
InChI=1S/C15H19ClN2O4/c1-3-18-6-7-22-13(15(18)20)9-14(19)17-11-8-10(16)4-5-12(11)21-2/h4-5,8,13H,3,6-7,9H2,1-2H3,(H,17,19) |
Clé InChI |
NLFAQTBSCDETMG-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCOC(C1=O)CC(=O)NC2=C(C=CC(=C2)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8'-ethyl-4',4',6'-trimethyl-5',6'-dihydro-4'H-spiro[1,3-dioxolane-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B12122193.png)
![3-[(4-Bromophenyl)sulfanyl]-6-(3-methyl-1,2,4-thiadiazol-5-yl)pyridazine](/img/structure/B12122200.png)
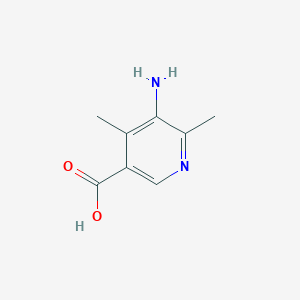
![4-Allyl-5-(3-fluoro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12122212.png)



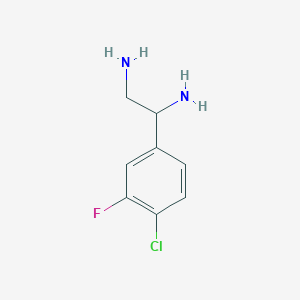
![Benzeneethanamine, 2-[(4,6-dimethyl-2-pyrimidinyl)oxy]-3-methoxy-alpha-methyl-](/img/structure/B12122224.png)
![methyl (2Z)-(6-oxo-3-propyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate](/img/structure/B12122234.png)

